1-Hydroxy-5-methylindolin-2-one is classified as an indolinone derivative. Indolinones are often synthesized from isatin or its derivatives, which serve as starting materials due to their reactivity and ability to undergo various transformations. The compound can be found in nature, particularly in certain plant species, and can also be synthesized in the laboratory through various chemical reactions.
The synthesis of 1-Hydroxy-5-methylindolin-2-one can be achieved through several methods, often involving the condensation of isatin derivatives with other reagents. A common synthetic route involves the following steps:
For instance, one method involves mixing isatin with methylamine and carbon disulfide under controlled conditions to produce thioxothiazolidin-indolin-2-one intermediates, which can subsequently lead to the formation of 1-Hydroxy-5-methylindolin-2-one through further reactions .
The molecular structure of 1-Hydroxy-5-methylindolin-2-one consists of a fused bicyclic system featuring:
The molecular formula for this compound is C₉H₉N₁O₁, with a molecular weight of approximately 159.17 g/mol. The structural representation can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its three-dimensional conformation.
1-Hydroxy-5-methylindolin-2-one is involved in various chemical reactions that exploit its functional groups:
The reactivity profile of this compound makes it suitable for further modifications leading to diverse derivatives with enhanced biological activities .
The mechanism of action for 1-Hydroxy-5-methylindolin-2-one primarily involves its interaction with biological targets, particularly enzymes or receptors relevant to medicinal chemistry:
Research has shown that derivatives of indolinones exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
The physical properties of 1-Hydroxy-5-methylindolin-2-one include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
1-Hydroxy-5-methylindolin-2-one has various applications in scientific research and industry:
The compound is systematically named 1-hydroxy-5-methylindolin-2-one according to IUPAC rules, reflecting its oxindole core structure modified with a hydroxyl substituent at the N1 position and a methyl group at C5. Key synonyms include:
Registry identifiers:
The compound has the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol. Its structure integrates:
O=C1N(O)C2=C(C=C(C)C=C2)C1
) [1] CC1=CC2=C(C=C1)C(=O)N2O
) [1] Table 1: Atomic Composition and Bonding
Atom | Count | Hybridization | Key Bonds |
---|---|---|---|
Carbon | 9 | sp²/sp³ | Aromatic ring, C=O, C–CH₃ |
Nitrogen | 1 | sp² | N–O, N–C2 (amide) |
Oxygen | 2 | - | Carbonyl (C=O), N–OH |
Hydrogen | 9 | - | Methyl (3H), aromatic (5H), N–OH (1H) |
Positional isomerism arises from variations in substituent locations:
Table 2: Isomerism in Indolinone Derivatives
Isomer Type | Example Compound | Structural Distinction |
---|---|---|
N-functionalization | 1-Hydroxy-5-methylindolin-2-one | N1–OH group |
Ring substitution | 1-Hydroxy-7-methylindolin-2-one | Methyl at C7 (ortho) vs. C5 (meta) |
Tautomers | 5-Methyl-1H-indol-2(3H)-one | Enol-keto equilibrium |
Geometric | (E/Z)-3-(Hydroxyimino)indolin-2-ones | Configuration at oxime double bond [8] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: